molecular formula C13H13N5O B11271693 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11271693
M. Wt: 255.28 g/mol
InChI Key: XUBKSBAPVDOYHH-UHFFFAOYSA-N
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Description

3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a unique combination of pyrazole, oxadiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

5-(5-propan-2-yl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H13N5O/c1-8(2)10-6-11(17-16-10)13-15-12(18-19-13)9-4-3-5-14-7-9/h3-8H,1-2H3,(H,16,17)

InChI Key

XUBKSBAPVDOYHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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